molecular formula C5H5ClN6 B1297847 2-chloro-6-hydrazinyl-9H-purine CAS No. 5404-88-6

2-chloro-6-hydrazinyl-9H-purine

Cat. No.: B1297847
CAS No.: 5404-88-6
M. Wt: 184.59 g/mol
InChI Key: QCFNQRYMMJROEN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-6-hydrazinyl-9H-purine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as human epidermal receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) . These interactions are typically inhibitory, leading to a reduction in the activity of these enzymes, which are often overexpressed in cancer cells.

Cellular Effects

The effects of this compound on various cell types are profound. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . This compound influences cell signaling pathways by inhibiting kinase activity, which in turn affects gene expression and cellular metabolism. The inhibition of key kinases disrupts the signaling pathways that promote cell growth and survival, leading to reduced cell viability and increased cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of target kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling proteins . This inhibition leads to a cascade of events that result in altered gene expression and reduced cellular proliferation. Additionally, the compound may induce changes in the expression of pro-apoptotic and anti-apoptotic genes, further promoting cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its activity may degrade over extended periods, leading to reduced efficacy in long-term studies. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to purine metabolism . It interacts with enzymes such as adenosine deaminase and xanthine oxidase, affecting the levels of metabolites like adenosine and xanthine. These interactions can alter metabolic flux and influence the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester or transport it to specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . The compound may also be directed to specific organelles through targeting signals or post-translational modifications, enhancing its ability to modulate cellular processes at precise locations within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-6-hydrazinyl-9H-purine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-9H-purine with hydrazine hydrate under controlled conditions . The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and ensure consistent product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-hydrazinyl-9H-purine is unique due to the presence of both chlorine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(2-chloro-7H-purin-6-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFNQRYMMJROEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968877
Record name 2-Chloro-6-hydrazinyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5404-88-6
Record name 5404-88-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-hydrazinyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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